molecular formula C9H8BrF B8732781 4-Bromo-1-fluoro-2-isopropenyl-benzene

4-Bromo-1-fluoro-2-isopropenyl-benzene

Cat. No. B8732781
M. Wt: 215.06 g/mol
InChI Key: BJRKNQPVVKOMSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08399459B2

Procedure details

A suspension of methyltriphenylphosphonium bromide (58.92 g, 162 mmol) in tetrahydrofuran (400 ml) was treated with potassium tert-butylate (18.51 g, 162 mmol), and the yellow mixture was stirred at room temperature for 20 minutes. The orange reaction mixture was cooled to 0° C., and a solution of 1-(5-bromo-2-fluoro-phenyl)-ethanone (29.33 g, 135 mmol) in tetrahydrofuran (50 ml) was added within 16 minutes. The mixture was left to warm to room temperature and stirred for 1.5 hours. For the workup, the mixture was diluted with ethyl acetate (650 ml) and extracted with water (450 ml). The organic layer separated, washed with brine (220 ml), dried and evaporated at reduced pressure. After chromatography on silica gel using a gradient of hexane/ethyl acetate=100/0 to 80/20 as the eluent, the 4-bromo-1-fluoro-2-isopropenyl-benzene was obtained as a yellow oil (28.49 g, 98% of theory).
Quantity
18.51 g
Type
reactant
Reaction Step One
Quantity
29.33 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
58.92 g
Type
catalyst
Reaction Step Three
Quantity
400 mL
Type
solvent
Reaction Step Three
Quantity
650 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1]C([O-])(C)C.[K+].[Br:7][C:8]1[CH:9]=[CH:10][C:11]([F:17])=[C:12]([C:14](=O)[CH3:15])[CH:13]=1>[Br-].C[P+](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1.O1CCCC1.C(OCC)(=O)C>[Br:7][C:8]1[CH:9]=[CH:10][C:11]([F:17])=[C:12]([C:14]([CH3:1])=[CH2:15])[CH:13]=1 |f:0.1,3.4|

Inputs

Step One
Name
Quantity
18.51 g
Type
reactant
Smiles
CC(C)(C)[O-].[K+]
Step Two
Name
Quantity
29.33 g
Type
reactant
Smiles
BrC=1C=CC(=C(C1)C(C)=O)F
Name
Quantity
50 mL
Type
solvent
Smiles
O1CCCC1
Step Three
Name
Quantity
58.92 g
Type
catalyst
Smiles
[Br-].C[P+](C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
400 mL
Type
solvent
Smiles
O1CCCC1
Step Four
Name
Quantity
650 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the yellow mixture was stirred at room temperature for 20 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The orange reaction mixture was cooled to 0° C.
WAIT
Type
WAIT
Details
The mixture was left
TEMPERATURE
Type
TEMPERATURE
Details
to warm to room temperature
STIRRING
Type
STIRRING
Details
stirred for 1.5 hours
Duration
1.5 h
EXTRACTION
Type
EXTRACTION
Details
extracted with water (450 ml)
CUSTOM
Type
CUSTOM
Details
The organic layer separated
WASH
Type
WASH
Details
washed with brine (220 ml)
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
evaporated at reduced pressure

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
BrC1=CC(=C(C=C1)F)C(=C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.